Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
“Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis of “this compound” from specific precursors is not explicitly mentioned in the search results.Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be directly functionalized, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This functionalization can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical and Chemical Properties Analysis
The predicted density of “this compound” is 1.32±0.1 g/cm3, and its predicted pKa is 4.66±0.30 .Scientific Research Applications
Catalytic Synthesis of Bicyclic Imidazole Derivatives
Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate has been used in the catalytic synthesis of bicyclic imidazole derivatives. A study by Bäuerlein et al. (2009) demonstrated the formation of 8-hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine through a tandem hydroformylation-cyclization sequence, representing a novel one-pot catalytic synthesis approach (Bäuerlein et al., 2009).
Modification for Analgesic Properties
The chemical modification of this compound, specifically the displacement of the methyl group at position 8 of the pyrido[1,2-a]pyrimidine nucleus, has been explored as a method to optimize the biological properties of related compounds. Ukrainets et al. (2015) investigated this modification for potential enhancement of analgesic properties in certain derivatives (Ukrainets et al., 2015).
Anti-Tuberculosis Activity
A study by Moraski et al. (2011) synthesized and evaluated a set of compounds including 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides for their in vitro anti-tuberculosis activity. These compounds showed promising results against various tuberculosis strains, indicating potential applications in anti-tuberculosis drug development (Moraski et al., 2011).
Metabolic Activation Studies
Research on the metabolic activation of carcinogenic compounds has included derivatives of this compound. Chou et al. (1995) examined how human liver sulfotransferases metabolically activate N-hydroxy metabolites of heterocyclic amines, providing insights into the role of these enzymes in carcinogenesis (Chou et al., 1995).
Guanine Analogue Synthesis
In the synthesis of novel guanine analogues, this compound derivatives have been explored. Ehler et al. (1977) synthesized 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a new guanine analogue, using related methods (Ehler et al., 1977).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines, to which this compound belongs, have been known to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
The direct functionalization of imidazo[1,2-a]pyridines, a class to which this compound belongs, has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Result of Action
It’s worth noting that imidazo[1,2-a]pyridines, to which this compound belongs, have shown significant potency against mdr-tb and xdr-tb .
Properties
IUPAC Name |
methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-6-7(2)13-5-8(11(15)16-3)4-9(14)10(13)12-6/h4-5,14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWCZLMRYVKVNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=C(C2=N1)O)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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